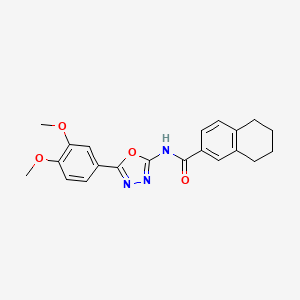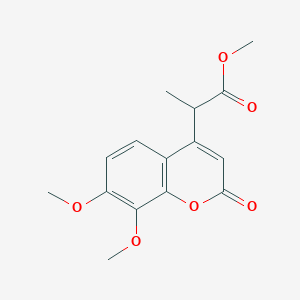
methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a chemical compound with the molecular formula C15H16O6 . It contains a total of 43 bonds, including 25 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic esters, 1 aliphatic ketone, and 2 aromatic ethers .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-4-yl group attached to a propanoate group. The chromen-4-yl group contains two methoxy groups at positions 7 and 8, and an oxo group at position 2 . The crystal structure of a similar compound, 3-methyl-2-oxo-2H-chromen-7-yl propionate, shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis Approach
A multicomponent protocol for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one was developed, highlighting an efficient one-stage method involving carbonyl compounds and Meldrum’s acid. This method offers advantages like readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures that avoid chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022).
Green Chemistry in Synthesis
The synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl) methylene]-1,3-dioxane-4,6-diones by Knoevenagel condensation in the presence of an ionic liquid at room temperature was reported. This method is noted for its simplicity, mild conditions, rapid reactions, and excellent yields, showcasing the role of green chemistry (Shelke et al., 2009).
Novel Nanodrug Design for Cancer Therapy
A study focused on developing a novel nanosize drug candidate for cancer therapy using a compound synthesized by the condensation reaction of 8-formyl-7-hydroxy-4-phenylcoumarin with L-tryptophan methyl ester. The research emphasized the cytotoxic effects against cancer cell lines and used molecular docking analysis and DNA binding assays to elucidate the interaction mechanisms, highlighting the potential in drug design and cancer therapy (Budama-Kilinc et al., 2020).
Antibacterial and Antioxidant Agents
The synthesis of coumarin derivatives containing pyrazole and indenone rings was explored for their potent antioxidant and antihyperglycemic activities. Compounds demonstrated significant in vitro antioxidant activity and in vivo antihyperglycemic activity, suggesting their utility in medicinal chemistry for developing therapeutic agents (Kenchappa et al., 2017).
Advanced Drug Delivery Systems
Research into the synthesis, formulation, in vitro, and in silico evaluations of new nanodrugs for cancer therapy suggests significant advancements in drug delivery systems. Controlled release formulations and molecular docking analysis provide insights into the interactions with DNA and potential pharmacokinetics, indicating a forward path in nanodrug development and cancer treatment strategies (Budama-Kilinc et al., 2020).
Eigenschaften
IUPAC Name |
methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8(15(17)20-4)10-7-12(16)21-13-9(10)5-6-11(18-2)14(13)19-3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSPXLDLUQVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)OC2=C1C=CC(=C2OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

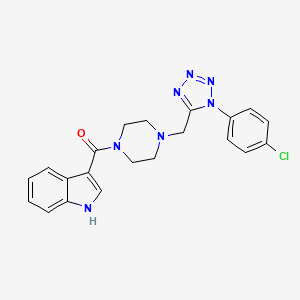
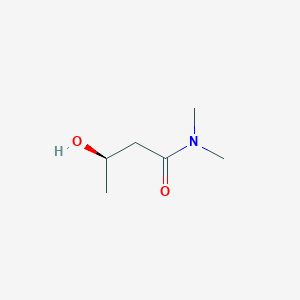
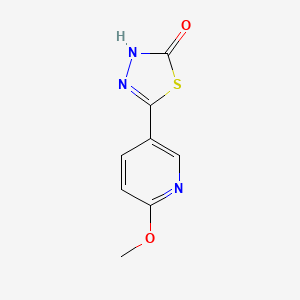

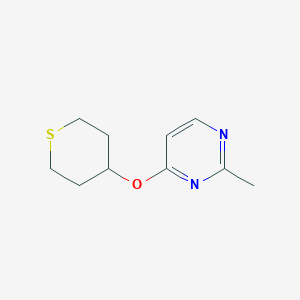
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
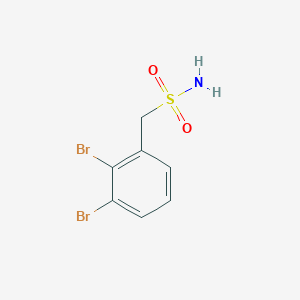
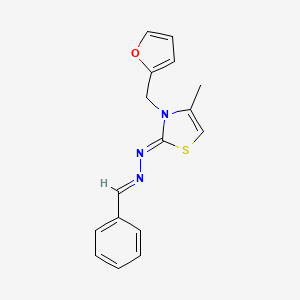
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
